(R)-2,7-Diaminoheptanoic acid
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Overview
Description
®-2,7-Diaminoheptanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of two amino groups attached to a heptanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2,7-Diaminoheptanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptanoic acid derivatives.
Amination Reaction:
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques are employed. This may involve the use of chiral catalysts or resolving agents.
Industrial Production Methods: In industrial settings, the production of ®-2,7-Diaminoheptanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: ®-2,7-Diaminoheptanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino groups under appropriate conditions.
Major Products:
Oxidation Products: Oxo derivatives of ®-2,7-Diaminoheptanoic acid.
Reduction Products: Alcohol derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
®-2,7-Diaminoheptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2,7-Diaminoheptanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may participate in metabolic pathways, affecting processes such as amino acid metabolism and protein synthesis.
Comparison with Similar Compounds
(S)-2,7-Diaminoheptanoic Acid: The enantiomer of ®-2,7-Diaminoheptanoic acid, with similar chemical properties but different biological activity.
2,7-Diaminooctanoic Acid: A homologous compound with an additional carbon atom in the backbone.
2,7-Diaminohexanoic Acid: A homologous compound with one less carbon atom in the backbone.
Uniqueness: ®-2,7-Diaminoheptanoic acid is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomer and homologous compounds.
Properties
IUPAC Name |
(2R)-2,7-diaminoheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c8-5-3-1-2-4-6(9)7(10)11/h6H,1-5,8-9H2,(H,10,11)/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDDZEVVQDPECF-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(=O)O)N)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC[C@H](C(=O)O)N)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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